Methyl 4-bromo-3,5-dihydroxybenzoate
Overview
Description
Methyl 4-bromo-3,5-dihydroxybenzoate is a chemical compound belonging to the family of benzoates. It is a brominated derivative of gallic acid, a natural antioxidant found in many plants, fruits, and vegetables. This compound is characterized by its molecular formula C8H7BrO4 and a molecular weight of 247.05 g/mol . It is typically a white to yellow to brown solid .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like ribonucleotide reductase .
Mode of Action
It’s known that brominated compounds often undergo reactions at the benzylic position, involving free radical bromination and nucleophilic substitution . The bromine atom can be replaced by other groups, leading to changes in the molecule’s properties and interactions .
Biochemical Pathways
Similar compounds have been shown to inhibit ribonucleotide reductase, an enzyme crucial for dna synthesis and repair . This could potentially affect multiple biochemical pathways related to cell growth and proliferation.
Pharmacokinetics
It’s known that the compound’s molecular weight (24705 g/mol) and its physical form (white to yellow to brown solid) could influence its bioavailability .
Result of Action
Similar compounds have shown antitumor activity, potentially due to their inhibition of ribonucleotide reductase .
Action Environment
It’s known that the compound should be stored in a refrigerator, suggesting that temperature could affect its stability .
Preparation Methods
The synthesis of Methyl 4-bromo-3,5-dihydroxybenzoate can be achieved through various synthetic routes. One common method involves the bromination of methyl 3,5-dihydroxybenzoate. This reaction typically uses bromine or a bromine source in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure the selective bromination at the desired position on the aromatic ring.
Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Methyl 4-bromo-3,5-dihydroxybenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the hydroxyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation reactions can produce quinones .
Scientific Research Applications
Methyl 4-bromo-3,5-dihydroxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in neuroprotection and anti-inflammatory activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Methyl 4-bromo-3,5-dihydroxybenzoate can be compared with other similar compounds, such as:
Methyl 3,5-dihydroxybenzoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3,5-Dihydroxybenzoic acid: The carboxylic acid group instead of the ester group affects its solubility and reactivity.
Methyl 3-bromo-4,5-dihydroxybenzoate: The position of the bromine atom and hydroxyl groups differs, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
methyl 4-bromo-3,5-dihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSHRKILYILVSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067814 | |
Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34126-16-4 | |
Record name | Methyl 4-bromo-3,5-dihydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34126-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034126164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of methyl 4-bromo-3,5-dihydroxybenzoate in the synthesis of NG-121 methyl ether?
A1: this compound serves as the starting material in the synthesis of NG-121 methyl ether []. The synthesis leverages the reactivity of the bromine atom for Stille coupling with a farnesyl unit, and the directing influence of the hydroxyl groups for later epoxidation and cyclization reactions. This strategy allows for the controlled construction of the core structure of NG-121 methyl ether.
Q2: What are the key transformations that this compound undergoes in this synthetic route?
A2: The synthetic route described in the paper involves several key transformations of this compound []:
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